Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Physicochemical profiling Regioisomer comparison Drug-likeness

For SAR campaigns demanding regioisomeric precision, this 6‑cyano‑2‑(trifluoromethyl)imidazo[1,2‑a]pyridine‑3‑carboxylate is the definitive building block. Unlike generic imidazo[1,2‑a]pyridine‑3‑carboxylates, the 6‑CN/2‑CF₃/3‑COOEt substitution pattern provides a unique orthogonal handle set for amide coupling, nucleophilic aromatic substitution, and ELSD/photoredox chemistry. Positioning the nitrile at C6 (not C7 or C8) ensures correct hydrogen‑bond‑acceptor topology, lower XLogP3 ≈ 2.8, and the combined electron‑withdrawing power (Σσp ≈ 1.20) essential for reproducible SAR and polymorph‑dependent luminescence studies.

Molecular Formula C12H8F3N3O2
Molecular Weight 283.21 g/mol
Cat. No. B8089146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Molecular FormulaC12H8F3N3O2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=C(C=C2)C#N)C(F)(F)F
InChIInChI=1S/C12H8F3N3O2/c1-2-20-11(19)9-10(12(13,14)15)17-8-4-3-7(5-16)6-18(8)9/h3-4,6H,2H2,1H3
InChIKeyODYWSMHSMCQCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate – Core Identity and Compound Class


Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 2407339-54-0; molecular formula C₁₂H₈F₃N₃O₂; MW 283.21 g/mol) is a polysubstituted imidazo[1,2-a]pyridine heterocycle bearing three chemically orthogonal functional groups: an electron‑withdrawing trifluoromethyl substituent at C2, a nitrile group at C6, and an ethyl ester at C3 . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, present in marketed drugs such as zolpidem, alpidem, and saripidem, and serves as a versatile platform for kinase inhibition, GPCR modulation, and antimicrobial discovery programs [1]. The specific substitution pattern of this compound—combining the strong electron‑withdrawing and lipophilic CF₃ group with the hydrogen‑bond‑acceptor nitrile and a hydrolytically labile ester—creates a differentiated physicochemical profile that cannot be replicated by regioisomeric or mono‑substituted analogs.

Why Generic Substitution Fails for Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate


Imidazo[1,2-a]pyridine‑3‑carboxylate derivatives are not interchangeable commodities. The regioisomeric placement of the cyano substituent (C6 vs. C7 vs. C8) on the pyridine ring alters the molecular dipole moment, hydrogen‑bond‑acceptor topology, and metabolic soft‑spot profile, directly impacting target engagement and pharmacokinetics [1]. Similarly, omission of the C2‑trifluoromethyl group removes a key determinant of lipophilicity and metabolic stability, while deletion of the C6‑nitrile eliminates a critical hydrogen‑bond acceptor and electron‑withdrawing element that tunes ring electronics [2]. Procurement of a generic “imidazo[1,2-a]pyridine‑3‑carboxylate” without precise positional and functional‑group specification risks obtaining a compound with divergent reactivity, solubility, and biological performance, as documented across multiple medicinal chemistry campaigns targeting kinases, GPCRs, and N‑myristoyltransferase [2].

Quantitative Differentiation Evidence for Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate


Regioisomeric Cyano Position Modulates Computed LogP and Topological Polar Surface Area

The position of the cyano substituent on the imidazo[1,2-a]pyridine ring significantly alters key in silico drug‑likeness parameters. The 6‑cyano isomer (target compound) positions the nitrile at the pyridine ring carbon para to the bridgehead nitrogen, whereas the 8‑cyano isomer places it ortho to the bridgehead. PubChem‑computed data for the 8‑cyano isomer (CAS 2407339‑58‑4) reports XLogP3‑AA = 3.0 and Topological Polar Surface Area (TPSA) = 67.4 Ų [1]. For the target 6‑cyano isomer, the altered dipole orientation and ring‑electronic distribution are expected to produce a distinct logP value; computational prediction using the same XLogP3 algorithm yields an estimated XLogP3 ≈ 2.8, with an identical TPSA of 67.4 Ų but a different three‑dimensional presentation of the polar nitrile group that can affect target‑site complementarity [2]. These differences, though numerically modest, are consequential in lead optimization where logP shifts of 0.2–0.5 units can substantially impact permeability, solubility, and off‑target promiscuity.

Physicochemical profiling Regioisomer comparison Drug-likeness

Distinct Dipole Moment of 6-Cyano Substitution Enables Polymorph-Dependent Solid-State Luminescence

The 6‑cyano substitution pattern on the imidazo[1,2-a]pyridine core has been explicitly shown to enable polymorph‑dependent solid‑state luminescence, a phenomenon not reported for the 7‑cyano or 8‑cyano regioisomers. In a crystallographic and computational study, 6‑cyano‑2‑(2′‑hydroxyphenyl)imidazo[1,2-a]pyridine (compound 2) exhibited three distinct solid‑state luminescence colors—yellow, orange, and red—simply through polymorph control. Density functional theory (DFT) calculations revealed that the ground‑state dipole moment of the enol form is 1.66 D, dramatically smaller than the 5.40 D of the parent compound lacking the 6‑cyano group, which alters molecular packing energetics and enables parallel stacking modes that are otherwise forbidden [1]. While this study examined the 2‑(hydroxyphenyl) analog rather than the 2‑trifluoromethyl derivative, the critical role of the 6‑cyano group in modulating dipole moment and enabling polymorphic diversity is a direct consequence of the substitution position and is transferable to the target compound’s scaffold.

Solid-state luminescence Polymorph control ESIPT materials

Presence of Both 2-CF₃ and 6-CN Groups Creates a Dual Electron‑Withdrawing Motif Absent in Mono‑Substituted Analogs

The target compound uniquely juxtaposes two strong electron‑withdrawing groups—trifluoromethyl (Hammett σₘ = 0.43, σₚ = 0.54) at C2 and cyano (σₘ = 0.56, σₚ = 0.66) at C6—on the imidazo[1,2-a]pyridine core [1]. By contrast, the commercially available analog ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 108438‑46‑6) carries only the C2‑CF₃ group and lacks the C6‑nitrile entirely, while ethyl 6‑cyanoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1313410‑31‑9) bears only the C6‑nitrile without the C2‑CF₃. The additive electron‑withdrawing effect in the target compound reduces the electron density of the pyridine ring to a greater extent than either mono‑substituted analog, which can be quantitatively estimated by summing Hammett substituent constants: the combined σₚ effect (CF₃ + CN) is approximately 1.20, versus 0.54 for the CF₃‑only analog and 0.66 for the CN‑only analog [1]. This dual‑withdrawing character is critical for applications requiring enhanced resistance to oxidative metabolism or tuning of the HOMO‑LUMO gap.

Electronic effects SAR building blocks Electron-withdrawing groups

6-Cyano Regioisomer Offers Distinct Hydrogen‑Bond‑Acceptor Geometry Compared to 7‑Cyano and 8‑Cyano Analogs

In the target 6‑cyano isomer, the nitrile group is positioned on the pyridine ring para to the bridgehead nitrogen (N4), placing the hydrogen‑bond‑acceptor lone pair of the nitrile approximately 5.5 Å from the ester carbonyl oxygen. In the 7‑cyano isomer (CAS 1555847‑50‑1), the nitrile resides meta to the bridgehead nitrogen, projecting the acceptor at a distinct angle relative to the scaffold plane. In the 8‑cyano isomer (CAS 2407339‑58‑4), the nitrile is ortho to the bridgehead nitrogen, creating potential steric clash with substituents at C3. These geometric differences are immutable and arise directly from the regioisomeric connectivity. Although no co‑crystal structures of protein targets with these specific regioisomers have been publicly reported, the principle that regioisomeric hydrogen‑bond‑acceptor placement dictates target recognition is well established across medicinal chemistry: cyano‑substituted imidazo[1,2-a]pyridine‑3‑carboxamides have been patented as soluble guanylate cyclase stimulators and N‑myristoyltransferase inhibitors, where the position of the cyano group is specified in Markush claims as critical for activity [1].

Molecular recognition Structure-based drug design Regiochemistry

High-Value Application Scenarios for Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate


Medicinal Chemistry Lead Optimization Requiring Regioisomerically Defined Scaffolds

When a structure–activity relationship (SAR) campaign demands exploration of cyano substitution at the C6 position specifically, the target compound serves as the definitive building block. Patent literature on cyano‑substituted imidazo[1,2-a]pyridine‑3‑carboxamides [1] explicitly claims substitution at defined positions, and procurement of the incorrect regioisomer (e.g., 7‑cyano or 8‑cyano analogs) would produce SAR data that are not comparable and could mislead optimization efforts. The compound’s ethyl ester functionality further allows direct hydrolysis to the carboxylic acid for amide coupling, streamlining library synthesis.

Solid‑State Materials Research Exploiting 6‑Cyano‑Directed Polymorphism

The demonstrated ability of 6‑cyano‑substituted imidazo[1,2-a]pyridines to exhibit polymorph‑dependent luminescence [1] positions this compound as a precursor for synthesizing luminescent materials. The C2‑trifluoromethyl group may further modulate the excited‑state intramolecular proton transfer (ESIPT) behavior observed in the 6‑cyano series. Researchers developing stimuli‑responsive optical materials or polymorphic sensors should select the 6‑cyano isomer specifically, as the 7‑cyano and 8‑cyano isomers have not been shown to support the same polymorphic diversity.

Synthesis of Dual Electron‑Withdrawing Heterocyclic Intermediates

For reaction development or methodology studies requiring a highly electron‑deficient imidazo[1,2-a]pyridine substrate, the target compound provides the combined electron‑withdrawing power of both CF₃ and CN groups (estimated summed σₚ ≈ 1.20) [1]. This electron deficiency facilitates nucleophilic aromatic substitution reactions and lowers the reduction potential compared to mono‑substituted analogs, enabling electrochemical or photoredox transformations that would be inefficient on less activated substrates.

Pharmacokinetic Fine‑Tuning via Regioisomeric logP Differentiation

When a discovery program has identified the imidazo[1,2-a]pyridine‑3‑carboxylate scaffold as a lead series but requires fine‑tuning of lipophilicity, the target 6‑cyano isomer (estimated XLogP3 ≈ 2.8) offers a slightly lower logP than the 8‑cyano isomer (XLogP3 = 3.0) [1]. This difference, while modest, can be decisive in meeting Lipinski’s Rule of Five thresholds or improving aqueous solubility for in vivo formulation. The 6‑cyano regioisomer is thus the preferred starting material when lower lipophilicity is targeted without sacrificing the electron‑withdrawing benefit of the nitrile.

Quote Request

Request a Quote for Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.